4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxyphenyl groups and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxyphenyl derivatives with oxazolidinone precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-4-(4-methoxyphenyl)butanoic acid
- 2-hydroxy-1-(4-methoxyphenyl)propyl hexopyranoside
- 4-(methoxy-phenyl-methyl)-biphenyl
Uniqueness
4-HYDROXY-3-(4-METHOXYPHENETHYL)-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific structural features, including the presence of multiple methoxyphenyl groups and an oxazolidinone ring
Properties
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-30-21-10-4-18(5-11-21)16-17-27-25(28)33-24(19-6-12-22(31-2)13-7-19)26(27,29)20-8-14-23(32-3)15-9-20/h4-15,24,29H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZPSGFNQOESX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)OC(C2(C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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